molecular formula C20H28N2O6 B12291937 1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

Cat. No.: B12291937
M. Wt: 392.4 g/mol
InChI Key: NLZDJMITIXIHKC-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate (CAS: 1448902-04-2) is a piperidine-derived compound with three key functional groups:

  • A tert-butyl ester at position 1.
  • A methyl ester at position 3.
  • A benzyloxycarbonyl (Cbz)-protected amino group at position 5.

Its molecular formula is C₂₁H₂₇N₃O₅, with a molecular weight of 401.5 g/mol . This compound is commonly employed as an intermediate in medicinal chemistry, particularly for protecting amines during peptide synthesis or small-molecule derivatization .

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(phenylmethoxycarbonylamino)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-11-15(17(23)26-4)10-16(12-22)21-18(24)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24)

InChI Key

NLZDJMITIXIHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Protective Group Installation

The synthesis initiates with the protection of the piperidine amine group using a tert-butoxycarbonyl (Boc) group. This step ensures regioselectivity in subsequent reactions. In a representative procedure, the lactone intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of acetone and water at 45–70°C for 18–30 hours. The Boc group shields the amine, preventing unwanted side reactions during carboxylation.

Carboxylation and Sulfonation

Following protection, the piperidine ring undergoes carboxylation at the 3-position using methyl chloroformate in tetrahydrofuran (THF) or acetonitrile. Sulfonation at the 5-position is achieved using a sulfonyl halide (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a tertiary amine base such as triethylamine (TEA). This step proceeds at 60–85°C for 8–24 hours, yielding a sulfonate intermediate critical for nucleophilic substitution.

Nucleophilic Amination

The sulfonate intermediate reacts with benzyloxycarbonyl (Cbz)-protected amine nucleophiles. Employing 2-mercaptoacetic acid as a nucleophile in dimethylacetamide (DMAC) at 30–90°C facilitates the displacement of the sulfonate group, introducing the Cbz-protected amino moiety at the 5-position. This step requires meticulous control of equivalents, with 3–6 equivalents of the nucleophile ensuring complete conversion.

Deprotection and Final Isolation

Final deprotection of the Boc group is achieved using trimethylsilyl iodide (TMSI) in dichloromethane (DCM) or acetonitrile (MeCN) at 0–10°C. The reaction typically employs 1.2–1.5 equivalents of TMSI, followed by neutralization and extraction to isolate the product. Chromatographic purification using ethyl acetate/hexane mixtures yields the final compound with >98% purity.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For sulfonation (Step B), THF and acetonitrile are preferred due to their ability to dissolve both polar and non-polar reagents while stabilizing intermediates. Elevated temperatures (60–85°C) accelerate sulfonate formation but require careful monitoring to prevent decomposition.

Step Optimal Solvent Temperature Range Duration
Boc Protection Acetone/Water 45–70°C 18–30 hours
Sulfonation THF/Acetonitrile 60–85°C 8–24 hours
Deprotection DCM/MeCN 0–10°C 1–2 hours

Catalytic and Stoichiometric Considerations

Stoichiometric excesses of sulfonyl halides (1.5–7.0 equivalents) ensure complete sulfonation, while limiting TMSI to 1.2–1.5 equivalents prevents over-silylation during deprotection. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in carboxylation steps enhance reaction rates by stabilizing acyl intermediates.

Analytical Characterization

The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key $${}^{13}$$C NMR signals include δ 166.9 (carbonyl of methyl ester), 154.6 (Boc carbonyl), and 148.2 (Cbz carbonyl), confirming successful functionalization. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 406.47 [M+H]⁺, consistent with the molecular formula C₂₁H₃₀N₂O₆.

Challenges and Troubleshooting

Byproduct Formation

Competitive O-sulfonation may occur if reaction temperatures exceed 85°C, leading to regioisomeric impurities. Mitigation strategies include gradual reagent addition and maintaining strict temperature control.

Deprotection Efficiency

Incomplete Boc removal using TMSI can result from moisture contamination. Pre-drying solvents over molecular sieves and conducting reactions under inert atmospheres improve yields.

Comparative Analysis of Synthetic Routes

Alternative routes employing phenylmethyl or propanoic acid derivatives (e.g., tert-butyl 3-amino-piperidine-1-carboxylate) have been explored but exhibit lower yields due to steric hindrance at the 5-position. The patented sulfonation-amination sequence remains superior, offering a 65–72% overall yield compared to 40–50% for alternative pathways.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate exhibits significant biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition

  • Arginase Inhibition : Recent studies have highlighted its potential as an arginase inhibitor, which is significant in managing conditions like cancer and cardiovascular diseases. The compound demonstrated inhibitory activity against human arginases with IC50 values indicating potent effects .

Anticancer Properties

  • PI3-Kinase Inhibition : The compound has been reported to selectively inhibit Class Ia PI3-kinase isoforms. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader kinase inhibition .

Case Study 1: Synthesis and Characterization

A detailed study conducted at the University of Nottingham explored the synthesis of various piperidine derivatives, including this compound. The research demonstrated effective methods for achieving high yields and purities essential for pharmacological testing .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation published in Pharmaceutics, the compound was tested for its ability to inhibit arginase activity in vitro. Results indicated that it could significantly reduce arginase activity in cultured cells, suggesting potential use in therapeutic strategies aimed at modulating nitric oxide pathways .

Mechanism of Action

The mechanism of action of (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural and functional differences between the target compound and analogous piperidine/azetidine dicarboxylates:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Target Compound Cbz-protected amino (C₅), tert-butyl (C₁), methyl ester (C₃) C₂₁H₂₇N₃O₅ 401.5 Intermediate in drug synthesis; Cbz allows selective deprotection
1-tert-Butyl 3-methyl 3-allylpiperidine-1,3-dicarboxylate Allyl group (C₃) C₁₅H₂₅NO₄ 283.4 Potential for click chemistry or cross-coupling reactions
1-(tert-Butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate Free amino group (C₅) C₁₂H₂₂N₂O₄ 294.8 Used in hypertension drug intermediates (e.g., TAK-272)
1-(tert-Butyl) 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Hydroxyl group (C₅) C₁₂H₂₂NO₅ 260.3 Intermediate for further oxidation or functionalization
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate Benzyl ester (C₁), hydroxyl (C₄), dihydropyridine core C₁₆H₁₉NO₅ 305.3 Explored in heterocyclic chemistry for ring-opening reactions

Physical and Spectral Data

Property Target Compound 3-Allylpiperidine 5-Aminopiperidine 5-Hydroxypiperidine
Melting Point Not reported Not reported Not reported 83–85°C (3e analog)
LC-MS [M+H]⁺ 465.2 (precursor) N/A 294.8 260.3 (calculated)
Solubility Likely polar aprotic solvents Lipophilic Polar solvents Moderate in MeOH

Biological Activity

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, also known as (3S,5R)-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, is a complex organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C20H28N2O6
  • Molecular Weight : 392.45 g/mol
  • CAS Number : 191544-78-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of tert-Butyl and Methyl Groups : These groups are added via alkylation.
  • Attachment of the Benzyloxycarbonyl Group : Utilizes benzyloxycarbonyl chloride in a basic environment to form the desired carbamate.

The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its specific functional groups allow for:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Ability to bind to receptors, influencing physiological responses.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Cancer Therapy : Preliminary studies suggest it may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of piperidine compounds have shown promise in inducing apoptosis in tumor cells .
  • Alzheimer's Disease Treatment : Similar compounds have been investigated for their ability to inhibit cholinesterase and beta-secretase enzymes, which are critical in the pathophysiology of Alzheimer's disease .

Case Study 1: Anticancer Activity

A study on piperidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The study highlighted the importance of structural features in enhancing biological activity .

Case Study 2: Antimicrobial Properties

In another study focusing on piperidinothiosemicarbazones, compounds similar to the target molecule exhibited significant antimicrobial activity against Mycobacterium tuberculosis, showcasing the potential for developing new antibiotics based on piperidine structures .

Data Tables

Property Value
Molecular FormulaC20H28N2O6
Molecular Weight392.45 g/mol
CAS Number191544-78-2
Synthetic RouteMulti-step synthesis
Potential ApplicationsCancer therapy, Alzheimer's treatment

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